molecular formula C6H2BrClFI B2407271 1-Bromo-2-chloro-3-fluoro-5-iodobenzene CAS No. 2247849-81-4

1-Bromo-2-chloro-3-fluoro-5-iodobenzene

Cat. No.: B2407271
CAS No.: 2247849-81-4
M. Wt: 335.34
InChI Key: ZIUJFIGBSBJRDX-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-fluoro-5-iodobenzene is an aromatic halogenated compound with the molecular formula C6H2BrClFI. This compound is characterized by the presence of four different halogen atoms (bromine, chlorine, fluorine, and iodine) attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene . These factors can include temperature, pH, and the presence of other substances that can interact with the compound. For instance, the compound is a solid at room temperature , which can affect its solubility and therefore its bioavailability and efficacy.

Preparation Methods

1-Bromo-2-chloro-3-fluoro-5-iodobenzene can be synthesized through several methods. One common synthetic route involves the halogenation of a benzene derivative. The process typically includes the following steps:

    Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron (Fe).

    Chlorination: Introduction of a chlorine atom using chlorine gas (Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3).

    Fluorination: Introduction of a fluorine atom using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2).

    Iodination: Introduction of an iodine atom using iodine (I2) in the presence of an oxidizing agent such as nitric acid (HNO3).

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-chloro-3-fluoro-5-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where one halogen atom is replaced by another nucleophile. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of different oxidation products.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the removal of halogen atoms and the formation of a less halogenated benzene derivative.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-chloro-3-fluoro-5-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of halogenated aromatic compounds and their reactivity.

    Biology: The compound is used in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic components.

Comparison with Similar Compounds

1-Bromo-2-chloro-3-fluoro-5-iodobenzene can be compared with other halogenated benzene derivatives, such as:

    1-Bromo-3-chloro-2-fluoro-5-iodobenzene: Similar structure but different positions of halogen atoms.

    1-Bromo-2-chloro-4-fluoro-5-iodobenzene: Similar structure but different positions of halogen atoms.

    1-Bromo-2-chloro-3-fluoro-4-iodobenzene: Similar structure but different positions of halogen atoms.

The uniqueness of this compound lies in its specific arrangement of halogen atoms, which influences its chemical reactivity and applications.

Properties

IUPAC Name

1-bromo-2-chloro-3-fluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-4-1-3(10)2-5(9)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUJFIGBSBJRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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